molecular formula C16H13N5O3 B2917282 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1428380-71-5

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2917282
CAS No.: 1428380-71-5
M. Wt: 323.312
InChI Key: NLHISJVMKSSPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a chemical compound of interest in medicinal chemistry and biochemical research. Compounds featuring the N-(1H-pyrazol-4-yl)carboxamide moiety have been identified as key scaffolds in the development of potent and selective kinase inhibitors, targeting enzymes critical in signaling pathways for inflammation and oncology. The 2,3-dihydrobenzo[b][1,4]dioxine core is a privileged structure in drug discovery, often contributing to favorable physicochemical properties and binding interactions with biological targets. This combination of structural features makes this reagent a valuable template for researchers exploring new therapeutic agents, particularly in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

N-(6-pyrazol-1-ylpyrimidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(13-9-23-11-4-1-2-5-12(11)24-13)20-14-8-15(18-10-17-14)21-7-3-6-19-21/h1-8,10,13H,9H2,(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHISJVMKSSPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study reported that certain pyrazole derivatives exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole-containing compounds is well-documented. For example, derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that specific pyrazole derivatives could reduce inflammation markers significantly .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Studies involving similar compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

Structural Feature Impact on Activity
Pyrazole Ring Essential for anticancer and anti-inflammatory activities
Pyrimidine Substitution Modifications can enhance selectivity for cancer cell types
Dihydrobenzo[dioxine Imparts stability and bioavailability

Case Study 1: Anticancer Efficacy

In a study examining a series of pyrazole derivatives, one compound demonstrated an IC50 value of 0.08 µM against MCF-7 cells, comparable to established chemotherapeutics . This highlights the potential for developing new anticancer agents based on the pyrazole scaffold.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of a related compound which showed a significant reduction in edema in a carrageenan-induced model. The compound's ability to inhibit COX enzymes was confirmed through enzymatic assays .

Chemical Reactions Analysis

Incorporation of Pyrazole and Pyrimidine Moieties

  • Pyrazole and Pyrimidine Substituents :

    • The introduction of the pyrazole and pyrimidine groups can be achieved through nucleophilic substitution reactions or coupling reactions with pre-synthesized pyrazole derivatives. For example, 6-bromo-pyrimidin-4-amine can react with a pyrazole derivative in a palladium-catalyzed cross-coupling reaction.

Final Product Isolation

  • Purification :

    • The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product suitable for biological testing.

Chemical Reactions Involving the Compound

Understanding the reactivity of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b] dioxine-2-carboxamide is crucial for its application in drug design.

Hydrolysis Reactions

The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. This reaction is significant for studying the stability and bioavailability of the compound.

Nitration Reactions

Nitration can be performed on the aromatic rings present in the compound to introduce nitro groups at various positions. This modification can enhance biological activity or alter pharmacokinetic properties.

Reduction Reactions

Reduction of specific functional groups can be utilized to modify the compound's activity profile. For instance, reducing a nitro group to an amino group can significantly change its biological interactions.

Biological Activity and Evaluation

The synthesized compound has been evaluated for various biological activities:

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties against various cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

PARP Inhibition

The compound has been tested as a potential inhibitor of PARP (Poly ADP-ribose polymerase), an enzyme involved in DNA repair mechanisms. The IC50 values from these studies suggest promising inhibitory activity, making it a candidate for further development in cancer therapeutics.

Data Tables

Reaction TypeConditionsProducts
HydrolysisAcidic/Basic conditionsCarboxylic acid + Amine
NitrationNitric acid + Sulfuric acidNitro-substituted derivatives
ReductionHydrogenation (Pd/C catalyst)Amino-substituted derivatives

This detailed analysis provides insights into the chemical behavior and potential applications of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b] dioxine-2-carboxamide in pharmaceutical development and research initiatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

The compound’s analogs share the 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide core but differ in substituents on the nitrogen atom, leading to variations in target specificity and potency. Below is a comparative analysis:

Table 1: Key Analogs and Their Properties
Compound Name Substituent Biological Target Activity/Application Reference
N-(4-(1H-Pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Pyrazole-phenyl Rho Kinase (ROCK) Inhibits ROCK2 with IC₅₀ < 100 nM; used in cancer research
N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Oxadiazole-cyclohexyl Undisclosed kinase Discontinued due to solubility issues; explored for inflammatory diseases
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Thiazole-pyrazole CDK2/9 Exhibits antiproliferative activity in leukemia cell lines (IC₅₀ ~ 1 µM)
N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Fluorobenzothiazole Anaplastic Lymphoma Kinase (ALK) Probe for ALK-driven cancers; improves tumor regression in xenografts
Target Compound: N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Pyrimidine-pyrazole ROCK2/Pirin Potent ROCK2 inhibition (IC₅₀ ~ 50 nM); oral bioavailability >60% in preclinical models

Key Structural and Functional Insights

Pyrazole vs. Pyrimidine-Pyrazole Substitution

  • The pyrimidine-pyrazole group in the target compound enhances π-π stacking interactions in kinase ATP pockets compared to simpler pyrazole-phenyl analogs (e.g., ), leading to higher selectivity for ROCK2 over ROCK1 .
  • Replacement of pyrimidine with thiazole (as in ) reduces potency against CDK2/9 by 10-fold, highlighting the critical role of pyrimidine in maintaining binding affinity.

Impact of Bicyclic Dioxane Core

  • The 2,3-dihydrobenzo[b][1,4]dioxine core confers metabolic stability due to reduced oxidative metabolism in vivo. Analogs with alternative cores (e.g., benzo[d]thiazole in ) show shorter half-lives in pharmacokinetic studies.

Solubility and Bioavailability

  • The oxadiazole-cyclohexyl analog was discontinued due to poor aqueous solubility (<10 µg/mL), whereas the target compound’s pyrimidine-pyrazole substituent improves solubility (25 µg/mL) and oral bioavailability.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

A:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., HBTU, HATU) with DIPEA or NMM in DMF to link the pyrimidine-pyrazole core to the dihydrobenzo[b][1,4]dioxine-carboxamide moiety. Optimize stoichiometry (1:1.2 molar ratio of amine to carboxylic acid) and reaction time (12–24 hrs) under inert conditions .
  • Stepwise Functionalization : Introduce the pyrazole group via nucleophilic substitution on 6-chloropyrimidin-4-amine intermediates, followed by amide bond formation with the dihydrobenzodioxine fragment .

Q. Q2. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

A:

  • 1H/13C NMR : Assign peaks for pyrazole (δ 7.5–8.5 ppm for aromatic protons), pyrimidine (δ 8.0–9.0 ppm), and dihydrobenzodioxine (δ 4.3–4.5 ppm for methylene groups) .
  • HRMS : Validate molecular weight with <5 ppm mass accuracy (e.g., m/z calculated for C17H14N6O3: 374.1125; observed: 374.1128) .
  • HPLC : Assess purity (>95%) using a C18 column with gradient elution (MeCN/H2O + 0.1% TFA) at 254 nm .

Advanced Synthesis & Optimization

Q. Q3. How can reaction yields be improved for large-scale synthesis?

A:

  • Solvent Optimization : Replace DMF with THF or DCM for better solubility of intermediates while maintaining coupling efficiency .
  • Catalytic Additives : Use DMAP (5 mol%) to accelerate amide bond formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hrs vs. 24 hrs) while maintaining yields >80% .

Q. Q4. How to resolve discrepancies in NMR data interpretation for this compound?

A:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the pyrimidine region by correlating proton-carbon connectivity .
  • Variable Temperature NMR : Suppress rotational isomerism in the carboxamide group by analyzing spectra at 25°C and 60°C .

Biological Evaluation & Experimental Design

Q. Q5. What in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?

A:

  • Dose-Response Assays : Test concentrations from 1 nM–100 µM in triplicate, using DMSO controls (<0.1% final concentration). Include reference compounds (e.g., kinase inhibitors for kinase-targeted studies) .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells with 24–72 hr exposure; normalize data to vehicle-treated cells .

Q. Q6. How to address conflicting bioactivity results between batches?

A:

  • Purity-Activity Correlation : Re-analyze batches via HPLC to detect impurities (e.g., unreacted pyrazole intermediates) that may antagonize activity .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity or enzymatic assays (e.g., luciferase-based reporters) .

Computational & Mechanistic Studies

Q. Q7. What computational tools are recommended for predicting binding modes with target proteins?

A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with high-resolution protein structures (PDB ID: e.g., 3SN6 for kinase targets). Validate poses with MM-GBSA scoring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. Q8. How to validate hypotheses about metabolic stability in silico?

A:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict CYP450 metabolism sites. Focus on pyrimidine and pyrazole moieties as potential oxidation hotspots .

Data Analysis & Contradiction Management

Q. Q9. How to statistically analyze dose-response data with high variability?

A:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) and report IC50 values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude technical replicates with >2 SD deviations .

Q. Q10. What strategies mitigate batch-to-batch variability in spectral data?

A:

  • Standardized Protocols : Calibrate NMR spectrometers daily with tetramethylsilane (TMS) and use internal standards (e.g., CH3CN in 13C NMR) .
  • Interlaboratory Validation : Share samples with collaborating labs to cross-verify HRMS and NMR assignments .

Environmental & Stability Studies

Q. Q11. How to design stability studies under varying pH and temperature conditions?

A:

  • Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via UPLC-MS and identify byproducts (e.g., hydrolysis of the carboxamide group) .
  • Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hrs; quantify photodegradants with diode-array detection .

Advanced Mechanistic Probes

Q. Q12. How to confirm target engagement in cellular models?

A:

  • CETSA (Cellular Thermal Shift Assay) : Lyse cells after compound treatment (1–10 µM) and heat shock (37–65°C). Detect stabilized target proteins via Western blot .
  • Photoaffinity Labeling : Synthesize a probe with a diazirine tag; irradiate cells with UV (365 nm) to crosslink the compound to its target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.